The (2S,4S) Configuration Defines a High-Potency Pharmacophore for DPP-4 and FAP Targets
The (2S,4S) absolute configuration is the defining feature of the fluoropyrrolidine pharmacophore within the marketed drug saxagliptin. This configuration is essential for its high potency as a DPP-4 inhibitor (Ki = 0.6 nM) in comparison to other dipeptidyl peptidase enzymes. Similarly, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, which is a direct derivative of this building block, forms the basis of novel PET tracers. The Ga-labeled version demonstrated an IC50 of 1.59 nM against Fibroblast Activation Protein (FAP), which was more potent than the clinically validated comparator Ga-FAPI-04 (IC50 4.11 nM). This establishes the (2S,4S) scaffold as a preferred pharmacophore [1][2].
(comparator Ga-FAPI-04 IC50 = 4.11 nM)
| Evidence Dimension | Target binding potency (DPP-4 and FAP) |
|---|---|
| Target Compound Data | The (2S,4S)-4-fluoropyrrolidine scaffold is the foundation for saxagliptin (DPP-4 Ki = 0.6 nM) and an FAP-targeted PET tracer (FAP IC50 = 1.59 nM). The target compound is a key building block for this scaffold. |
| Comparator Or Baseline | (2S,4R) diastereomer expected to be inactive or significantly less potent. Clinically validated FAP-targeted tracer Ga-FAPI-04 (IC50 = 4.11 nM). |
| Quantified Difference | For FAP, the (2S,4S)-derived PET tracer was 2.6-fold more potent than Ga-FAPI-04. For DPP-4, the (2S,4S) configuration is a strict requirement for low-nanomolar activity. |
| Conditions | Assays: DPP-4 activity measured via Ki value; FAP binding measured via IC50 in substrate-based in vitro binding assays. Systems: Recombinant human DPP-4 enzyme; HEK293T:hFAP tumor xenograft mouse model for FAP. |
Why This Matters
This stereochemical requirement means the (2S,4S) compound is non-substitutable for developing potent, next-generation DPP-4 or FAP inhibitors.
- [1] ScienceDirect. (n.d.). Saxagliptin: Topics in Nursing and Health Professions. Retrieved from https://www.sciencedirect.com/topics/nursing-and-health-professions/saxagliptin View Source
- [2] Bendre, S., Zhang, Z., Colpo, N., Zeisler, J., Wong, A. A. W. L., Benard, F., & Lin, K. S. (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 28(8), 3481. View Source
